molecular formula C10H8N2O3 B11895705 1-Methyl-3-nitroquinolin-4(1H)-one

1-Methyl-3-nitroquinolin-4(1H)-one

Katalognummer: B11895705
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: HHIAITHFSXHVKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-nitroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position, a nitro group at the third position, and a ketone at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-3-nitroquinolin-4(1H)-one can be synthesized through various methods. One common approach involves the nitration of 1-methylquinolin-4(1H)-one. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the third position.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-nitroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 1-Methyl-3-aminoquinolin-4(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: 1-Carboxy-3-nitroquinolin-4(1H)-one.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-nitroquinolin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic properties, such as antimicrobial and anticancer agents.

    Chemical Biology: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.

    Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Wirkmechanismus

The biological activity of 1-methyl-3-nitroquinolin-4(1H)-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylquinolin-4(1H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitroquinolin-4(1H)-one: Lacks the methyl group, which can affect its electronic properties and interactions with biological targets.

    1-Methyl-4(1H)-quinolinone: Similar structure but without the nitro group, leading to different applications and reactivity.

Uniqueness

1-Methyl-3-nitroquinolin-4(1H)-one is unique due to the presence of both the nitro and methyl groups, which confer distinct electronic properties and reactivity

Eigenschaften

Molekularformel

C10H8N2O3

Molekulargewicht

204.18 g/mol

IUPAC-Name

1-methyl-3-nitroquinolin-4-one

InChI

InChI=1S/C10H8N2O3/c1-11-6-9(12(14)15)10(13)7-4-2-3-5-8(7)11/h2-6H,1H3

InChI-Schlüssel

HHIAITHFSXHVKP-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=O)C2=CC=CC=C21)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.